molecular formula C22H21FN4O3 B11030999 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11030999
M. Wt: 408.4 g/mol
InChI Key: XBVVSPCSKRPSOM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one family, characterized by a fused heterocyclic core. Its structure includes a 1,3-benzodioxol-5-ylmethyl group at position 3, a 4-fluorophenyl group at position 1, and methyl substituents at positions 7 and 6. Such modifications are critical for modulating physicochemical properties and biological interactions.

Properties

Molecular Formula

C22H21FN4O3

Molecular Weight

408.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H21FN4O3/c1-14-15(2)24-22-26(18-6-4-17(23)5-7-18)11-25(12-27(22)21(14)28)10-16-3-8-19-20(9-16)30-13-29-19/h3-9H,10-13H2,1-2H3

InChI Key

XBVVSPCSKRPSOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Construction of the Tetrahydropyrimidotriazine Core: This step involves cyclization reactions, often using amines and aldehydes under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the fluorophenyl group or the tetrahydropyrimidotriazine core.

    Substitution: Various substitution reactions can be performed, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Biological Probes: Used in research to study biological pathways and molecular interactions.

Industry

    Polymer Science: Utilized in the synthesis of advanced polymers with specific characteristics.

    Electronics: Potential use in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Modifications

  • Target Compound : Pyrimido[1,2-a][1,3,5]triazin-6-one core with 1,3-benzodioxole and 4-fluorophenyl substituents.
  • 3-[2-(Dimethylamino)ethyl]-7-ethyl-8-methyl-1-phenyl Analog (): Features a phenyl group at position 1 and a dimethylaminoethyl chain at position 3. The ethyl and methyl groups at positions 7 and 8 highlight alkylation as a common functionalization strategy .

Substituent Effects

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances metabolic stability compared to the unsubstituted phenyl group in ’s analog .
  • Benzodioxole vs. Thieno-Pyrimidine (): Compounds in incorporate thieno[3,2-e]pyrimidine cores with 4-methylphenyl groups, demonstrating how heteroatom positioning influences electronic properties and binding affinity .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~454.45 g/mol (calculated) ~410.49 g/mol (calculated) ~546.54 g/mol (reported)
Melting Point Not reported Not reported 243–245°C
Spectral Data Not available Not available ¹H/¹³C NMR, IR, HRMS

Notes:

  • The target compound’s benzodioxole group likely increases lipophilicity compared to the dimethylaminoethyl chain in ’s analog.
  • ’s compound, despite a different core, provides a benchmark for spectroscopic characterization methods .

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C25H24FNO3
  • Molecular Weight : 405.4614 g/mol
  • Stereochemistry : Racemic mixture with defined stereocenters.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties. Key areas of investigation include its potential as an anti-cancer agent, antimicrobial activity, and effects on specific biological pathways.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro tests demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)15.0G2/M phase arrest
A549 (Lung Cancer)10.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against a range of pathogens. Results showed varying degrees of activity against both bacterial and fungal strains.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study in Cancer Treatment : A study involving mice with induced tumors showed that administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
  • Case Study in Infection Models : In a model of bacterial infection, treatment with the compound resulted in improved survival rates and reduced bacterial load in infected tissues.

Mechanistic Insights

The biological activity of the compound can be attributed to its interaction with specific molecular targets involved in cell signaling pathways. For example, it has been shown to inhibit certain kinases that are crucial for tumor growth and survival.

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